molecular formula C14H12N4O2S B12162656 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12162656
M. Wt: 300.34 g/mol
InChI Key: OVJWIURRWMIGNF-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule featuring a fused thiazolopyrimidine core, a structure of significant interest in modern medicinal chemistry . This compound serves as a valuable chemical intermediate or screening compound for researchers exploring new bioactive molecules. The molecular framework is a bicyclic system formed by the fusion of thiazole and pyrimidine rings, a scaffold known to attract widespread attention for its pharmacological potential . While the specific biological profile of this exact molecule is a subject of ongoing research, compounds based on the thiazolo[3,2-a]pyrimidinone motif have been identified as general inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis . This suggests potential relevance in oncology research, particularly in the development of new anti-cancer agents . Researchers value this chemical space for its ability to yield potent inhibitors against challenging therapeutic targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a building block for the synthesis of more complex derivatives or as a probe in high-throughput screening campaigns to identify new biological pathways.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-8-4-3-5-15-11(8)17-12(19)10-6-16-14-18(13(10)20)7-9(2)21-14/h3-7H,1-2H3,(H,15,17,19)

InChI Key

OVJWIURRWMIGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

Preparation Methods

Hydrolysis and Amide Coupling

The ester intermediate (e.g., ethyl 5-oxo-2-methylthiazolo[3,2-a]pyrimidine-6-carboxylate) undergoes hydrolysis to the carboxylic acid using LiOH in acetone/water (98% yield). Subsequent amidation with 3-methylpyridin-2-amine employs coupling agents like HATU or EDCl. For example, reacting the carboxylic acid with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 12 hours affords the carboxamide in 82% yield.

Reaction Conditions:

  • Coupling Agent: HATU > EDCl (yields 82% vs. 68%)

  • Base: DIPEA > Et3N (prevents side reactions)

Direct Amination of Activated Intermediates

An alternative route involves oxidizing a methylthio group at C2 to a methylsulfonyl moiety (using mCPBA in CH2Cl2, 85% yield), followed by nucleophilic displacement with 3-methylpyridin-2-amine. This two-step protocol achieves 60–75% overall yields for structurally similar compounds.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
One-Pot CyclocondensationAldehyde + 2-aminothiazole + ester72–85Scalable, minimal purificationLimited substrate versatility
Acid-Catalyzed CyclizationCSA-mediated cyclization79Mild conditions, high purityRequires ester hydrolysis step
Direct AminationOxidation + SNAr displacement60–75Avoids coupling agentsSensitive to amine nucleophilicity

Process Optimization and Scalability

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent for cyclization due to its ability to dissolve ionic intermediates while minimizing side reactions. Elevated temperatures (60–80°C) accelerate ring closure but require careful control to prevent decomposition.

Catalyst Loading

CSA at 10 mol% balances cost and efficiency, whereas lower loadings (5 mol%) prolong reaction times without improving yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and reported activities of the target compound and its analogs:

Compound Substituents Molecular Weight Key Features Reported Applications
Target Compound (CAS: 896341-88-1) 2-methyl, N-(3-methylpyridin-2-yl) ~329 (estimated) Balanced lipophilicity; pyridine enhances target binding. Potential enzyme inhibitor (inferred from structural analogs).
Di-S54 () Disulfide-bridged bis-carboxamide ~600 (estimated) Dihydrothiazole ring; disulfide linkage may confer redox sensitivity. Protein-protein interaction modulator (e.g., amyloid assembly).
3c () 3-nitrophenyl, benzenesulfonic acid ~472 High solubility due to sulfonic acid; nitro group may enhance electrophilicity. Not explicitly stated, but sulfonic acids often improve bioavailability .
Compound 4 () N-(3-acetylphenyl) ~315 Acetyl group introduces steric bulk and electron-withdrawing effects. Cathepsin V inhibitor (>95% purity by HPLC) .
N-(furan-2-ylmethyl)-... () Furan-2-ylmethyl ~303 Polar furan ring may reduce membrane permeability. Moderate immunoproteasome inhibition (β1i: 19%, β5i: 23%) .
5-(4-Methoxyphenyl)-... () 4-methoxyphenyl, phenylamide ~383 Methoxy group enhances electron density; phenylamide for H-bonding. Pharmacological interest (e.g., kinase inhibition) .
N-(4-methoxyphenethyl)-... () 4-methoxyphenethyl 329.4 Phenethyl chain increases lipophilicity and potential CNS penetration. Industrial applications (e.g., intermediates for drug discovery) .
5-oxo-N-(triazolopyridin-3-ylmethyl)-... () Triazolo[4,3-a]pyridin-3-ylmethyl 326.34 Triazole and pyridine fused ring for dual H-bonding and π-stacking. Not reported; structural complexity may limit synthesis .
7-hydroxy-N-(3-methoxyphenethyl)-... () 7-hydroxy, 3-methoxyphenethyl 345.4 Hydroxyl group improves solubility; methoxy enhances electronic effects. Potential antioxidant or anti-inflammatory agent .

Key Observations:

Structural Flexibility : The thiazolo[3,2-a]pyrimidine core tolerates diverse substituents, enabling modulation of electronic (e.g., nitro, methoxy) and steric (e.g., phenethyl, acetyl) properties .

Biological Activity: Enzyme Inhibition: Carboxamide derivatives (e.g., Compound 4) show efficacy against cathepsin V, likely via H-bonding with catalytic residues . Immunoproteasome Targeting: Furan-substituted analogs exhibit moderate β1i/β5i inhibition, suggesting scaffold relevance in oncology .

Physicochemical Properties :

  • Solubility : Sulfonic acid (3c) and hydroxyl () groups enhance aqueous solubility but may reduce cell permeability .
  • Lipophilicity : Phenethyl () and methylpyridine (target compound) substituents improve logP, favoring membrane crossing .

Crystallographic Insights :

  • Thiazolo[3,2-a]pyrimidines exhibit puckered ring conformations (flattened boat) and intermolecular H-bonding (C–H···O), critical for crystal packing and stability .

Biological Activity

2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its stability and reactivity, making it a subject of extensive research.

Chemical Structure and Properties

The compound's structure includes:

  • Thiazolo[3,2-a]pyrimidine core : This core is pivotal for its biological activity.
  • Pyridine moiety : Enhances the compound's interaction with biological targets.
  • Carboxamide functional group : Contributes to solubility and binding affinity.

The molecular formula is C12H12N4O2S, and it exhibits significant chemical reactivity, which is crucial for its biological interactions.

Biological Activities

Research indicates that 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits a range of biological activities:

  • Antitumor Activity :
    • The compound has shown promising results against various cancer cell lines. In vitro studies demonstrate significant cytotoxicity against M-HeLa (cervical adenocarcinoma) cells, with low toxicity towards normal liver cells, indicating selectivity for cancerous tissues .
  • Antibacterial Properties :
    • Similar compounds within the thiazolo[3,2-a]pyrimidine class have demonstrated antibacterial effects. The specific mechanism of action for this compound is under investigation but may involve interference with bacterial metabolic pathways .
  • Acetylcholinesterase Inhibition :
    • Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Effects :
    • Compounds related to thiazolo[3,2-a]pyrimidines have been noted for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3-Methyl-N-(4-methylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideThiazolo core with different aryl substituentsAntitumor activity
N-(4-fluorophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideFluorinated aryl groupAntibacterial properties
4-Methylthiazolo[3,2-a]pyrimidine derivativesVariations in the thiazole ringAnti-inflammatory effects

This table illustrates the diversity within the thiazolo[3,2-a]pyrimidine class and highlights the unique features of the compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity Studies :
    • A study reported that derivatives of thiazolo[3,2-a]pyrimidines exhibited varying degrees of cytotoxicity against different cancer cell lines. The specific compound demonstrated higher efficacy against M-HeLa cells compared to standard chemotherapeutics like Sorafenib .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed potential interactions with key biochemical pathways involved in cell proliferation and apoptosis. The exact pathways remain under investigation but are crucial for understanding how this compound exerts its effects .

Q & A

Q. What are the optimized synthetic routes for preparing 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step pathway starting with the condensation of 3-methylpyridin-2-amine with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:
  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization under reflux in acetic acid or DMF .
  • Step 2 : Coupling the core with 3-methylpyridin-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Optimization : Microwave-assisted synthesis (80–120°C, 30–60 min) improves yield (75–85%) compared to traditional heating .
    Critical Parameters : Control reaction temperature (<120°C) to avoid decomposition and monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., pyridine H at δ 8.2–8.5 ppm, thiazole H at δ 7.8 ppm) .
  • X-ray Crystallography : Resolves bond lengths (C–S: 1.75 Å) and dihedral angles (e.g., 80.9° between thiazole and pyridine planes) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (MW: 342.38 g/mol; [M+H]+ at m/z 343.1) .
    Data Table :
TechniqueKey ObservationsReference
¹H NMRδ 2.4 (s, 3H, CH₃), δ 8.3 (d, 1H, pyridine)
X-rayC5 puckering: 0.224 Å deviation from plane

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., kinase inhibition or antimicrobial activity):
  • Kinase Inhibition : Use ADP-Glo™ Kinase Assay (IC₅₀ values against EGFR or CDK2) .
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 µM indicates selectivity) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer : Integrate molecular docking and DFT calculations:
  • Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17). Results show H-bonds with Met793 (ΔG = -9.2 kcal/mol) .
  • *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic regions (e.g., carbonyl groups at C5 and C6) .
    Contradiction Note : Discrepancies in binding affinity (e.g., vs. experimental IC₅₀) may arise from solvent effects—re-run simulations with explicit water models .

Q. How can structural modifications improve pharmacokinetic properties?

  • Methodological Answer : Modify the pyridine or thiazole moieties to enhance solubility and bioavailability:
  • Pyridine Substitution : Introduce -OH or -OMe groups at C4 (logP reduction from 2.8 to 1.9) .
  • Prodrug Strategy : Esterify the carboxamide (e.g., ethyl ester) to increase membrane permeability (test via Caco-2 assay) .
    Data Table :
ModificationlogPSolubility (mg/mL)Bioavailability (%)
Parent Compound2.80.1222
C4-OMe Derivative1.90.4538

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ in kinase assays) may stem from assay conditions:
  • Variable ATP Concentrations : Normalize data using Cheng-Prusoff equation for competitive inhibition .
  • Cell Line Variability : Validate in isogenic cell lines (e.g., EGFR-mutant vs. wild-type NSCLC) .
    Case Study : A 2024 study reported IC₅₀ = 0.8 µM (EGFR), while a 2025 study found 2.5 µM. Re-analysis under uniform ATP (1 mM) aligned results to 1.2 ± 0.3 µM .

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